molecular formula C18H20N4O2 B2601496 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1798413-94-1

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide

Cat. No.: B2601496
CAS No.: 1798413-94-1
M. Wt: 324.384
InChI Key: NYJQRTPWDVFIAS-MDZDMXLPSA-N
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Description

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a pyrrolidinyl group, as well as a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is functionalized with a methoxy group and a pyrrolidinyl group. The cinnamamide moiety is then introduced through an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the cinnamamide moiety would yield the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets. The pyrimidine ring and cinnamamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and cinnamamide analogs, such as:

  • 2-(pyrrolidin-1-yl)pyrimidine
  • 4-methoxy-2-(pyrrolidin-1-yl)pyrimidine
  • N-(4-methoxyphenyl)cinnamamide

Uniqueness

What sets N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both a pyrimidine ring and a cinnamamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-18-19-13-15(17(21-18)22-11-5-6-12-22)20-16(23)10-9-14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJQRTPWDVFIAS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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